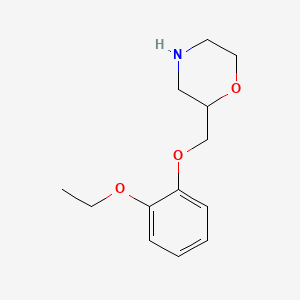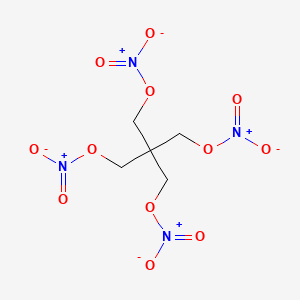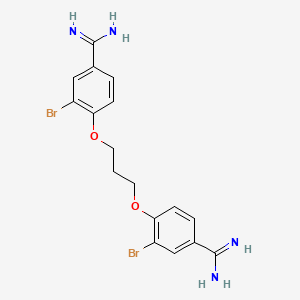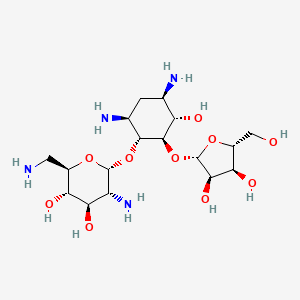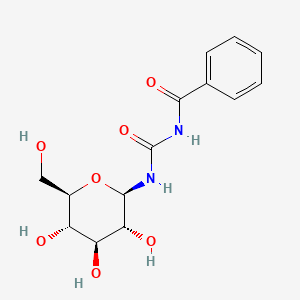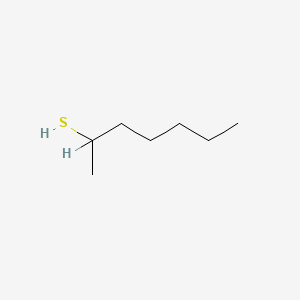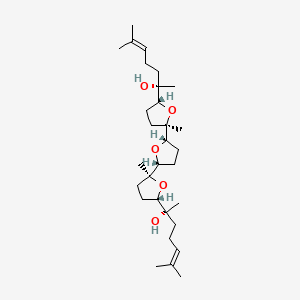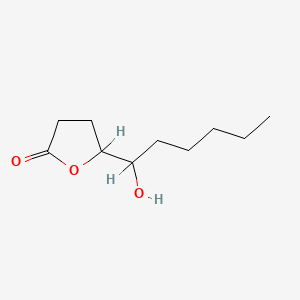
5-(1-Hydroxyhexyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule that has been found to have various applications in scientific research. It is commonly referred to as HHO and is a chiral compound with a molecular weight of 172.23 g/mol. This molecule is of particular interest due to its unique structure and potential for use in various fields of research.
Mecanismo De Acción
The mechanism of action of HHO is not fully understood. However, it is believed that the molecule interacts with chiral compounds in a manner that allows for the separation of enantiomers. This interaction is thought to occur through the formation of hydrogen bonds between the HHO molecule and the chiral compound.
Efectos Bioquímicos Y Fisiológicos
HHO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has a low level of toxicity when administered at high doses. It is also biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HHO has several advantages for use in lab experiments. It is a chiral compound that is easy to synthesize and has a high level of purity. Additionally, it has a low level of toxicity and is biodegradable. However, HHO has some limitations for use in lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, it is not readily available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research involving HHO. One potential area of research is the development of new synthetic methods for the production of HHO. Additionally, HHO could be further studied for its potential applications as a chiral solvent in various organic reactions. Further research could also be conducted to investigate the potential biomedical applications of HHO, such as drug delivery systems and other therapeutic applications.
Conclusion:
In conclusion, 5-(1-Hydroxyhexyl)oxolan-2-one is a cyclic molecule with various applications in scientific research. It is a chiral compound that can be synthesized through a simple and efficient process. HHO has been found to have potential applications as a chiral building block and solvent in various organic reactions. Further research is needed to fully understand the mechanism of action and potential biomedical applications of HHO.
Métodos De Síntesis
HHO can be synthesized through a simple and efficient process involving the reaction of hexyl alcohol with succinic anhydride in the presence of a catalyst. This reaction results in the formation of HHO as a white crystalline solid with a melting point of 46-48 °C.
Aplicaciones Científicas De Investigación
HHO has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds. Additionally, HHO has been used as a chiral solvent in various organic reactions, including asymmetric hydrogenation and epoxidation.
Propiedades
IUPAC Name |
5-(1-hydroxyhexyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWMAIDTZPLUGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1CCC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007829 |
Source


|
| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxyhexyl)oxolan-2-one | |
CAS RN |
87877-77-8 |
Source


|
| Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

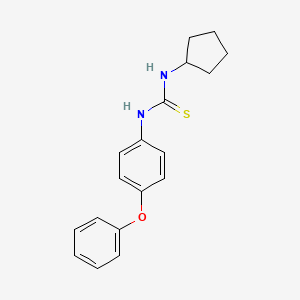
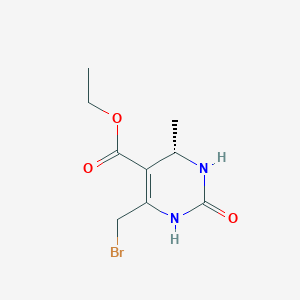
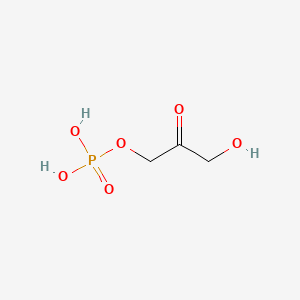
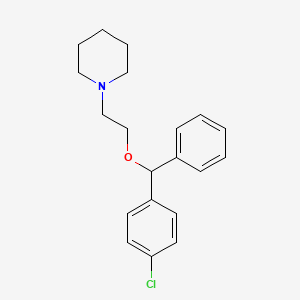
![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)
